Home > Products > Building Blocks P20282 > 6-Bromoquinazoline-2,4(1H,3H)-dione
6-Bromoquinazoline-2,4(1H,3H)-dione - 88145-89-5

6-Bromoquinazoline-2,4(1H,3H)-dione

Catalog Number: EVT-306123
CAS Number: 88145-89-5
Molecular Formula: C8H5BrN2O2
Molecular Weight: 241.04 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

6-Bromolumazine

  • Compound Description: 6-Bromolumazine serves as a crucial precursor in the synthesis of various pteridine derivatives, including the target compound, 6-Bromoquinazoline-2,4(1H,3H)-dione. []
  • Relevance: 6-Bromolumazine shares a similar core structure with 6-Bromoquinazoline-2,4(1H,3H)-dione, with the key difference being the presence of a pyrazine ring fused to the pyrimidine ring in lumazine. This structural similarity allows for the modification of 6-bromolumazine to yield the target compound through specific chemical reactions. []

1,3-Dimethyl-6-propionylpteridine-2,4(1H,3H)-dione

  • Compound Description: This compound represents a pteridine derivative synthesized utilizing a palladium-catalyzed cross-coupling reaction involving 6-bromolumazine. []
  • Relevance: The synthesis of 1,3-Dimethyl-6-propionylpteridine-2,4(1H,3H)-dione highlights the utility of 6-bromolumazine, a close structural analogue of 6-Bromoquinazoline-2,4(1H,3H)-dione, in producing diverse pteridine compounds with potential biological activities. []

6-Bromo-3-acetylamino-pyrazinecarbonitrile and 6-Bromo-3-methylamino-pyrazinecarbonitrile

  • Compound Description: These two compounds act as precursors for generating various substituted pteridine derivatives. []
  • Relevance: Both compounds are structurally related to 6-Bromoquinazoline-2,4(1H,3H)-dione through the shared 6-bromopyrazine moiety. These compounds exemplify how modifications to the pyrazine ring, a key component of 6-Bromoquinazoline-2,4(1H,3H)-dione, can lead to a range of substituted pteridine compounds. []

6-Propynyllumazine

  • Compound Description: This compound is another pteridine derivative synthesized via a palladium-catalyzed cross-coupling reaction. []
  • Relevance: The synthesis of 6-Propynyllumazine involves a 6-bromopyrazine derivative, showcasing a parallel with the synthesis of related compounds like 6-Bromoquinazoline-2,4(1H,3H)-dione. [] This suggests that similar synthetic strategies can be employed to create a variety of compounds with diverse functionalities starting from similar halogenated heterocyclic precursors.

6-Formylpyrimidinedione Derivatives

  • Compound Description: These compounds represent a class of pyrimidine derivatives synthesized from their corresponding 5-bromo precursors. They are considered key intermediates for developing potential antitumor and antiviral agents. []
  • Relevance: The 6-formylpyrimidinedione derivatives share the pyrimidinedione core with 6-Bromoquinazoline-2,4(1H,3H)-dione. While not directly synthesized from a 6-bromo derivative in this context, the analogous use of a halogenated precursor (5-bromo) emphasizes the significance of halogenated pyrimidines in accessing a diverse range of potentially bioactive compounds, similar to the target compound. []

6-Bromo-8-chloro-sulfonylquinazoline-2,4(1h,3h)-dione

  • Compound Description: This compound is a quinazoline derivative studied for its reactions with nucleophilic reagents. []
  • Relevance: 6-Bromo-8-chloro-sulfonylquinazoline-2,4(1h,3h)-dione is structurally analogous to 6-Bromoquinazoline-2,4(1H,3H)-dione, with the inclusion of a chlorine atom and a sulfonyl group on the benzene ring. This highlights the possibility of further structural diversification of the 6-Bromoquinazoline-2,4(1H,3H)-dione scaffold by incorporating additional substituents, potentially leading to alterations in its reactivity and biological properties. []
Overview

6-Bromoquinazoline-2,4(1H,3H)-dione is a heterocyclic compound belonging to the quinazoline family, characterized by its bromine substitution at the 6-position and two carbonyl groups at the 2 and 4 positions. This compound has garnered attention in medicinal chemistry due to its diverse biological activities and potential applications in drug development.

Source

The compound can be synthesized from various precursors, particularly through methods involving anthranilic acid derivatives. It is commercially available from multiple suppliers, including Thermo Scientific and Sigma-Aldrich, indicating its relevance in both research and industrial applications .

Classification

6-Bromoquinazoline-2,4(1H,3H)-dione is classified as a brominated quinazoline derivative. Its chemical structure can be denoted by the International Union of Pure and Applied Chemistry (IUPAC) name, which reflects its functional groups and substituents.

Synthesis Analysis

Methods

The synthesis of 6-Bromoquinazoline-2,4(1H,3H)-dione typically involves several key steps:

  1. Amidation of Anthranilic Acid Derivatives: Starting with anthranilic acid derivatives, the reaction with potassium cyanate leads to the formation of urea derivatives.
  2. Cyclization: The urea derivatives undergo cyclization in the presence of sodium hydroxide to yield benzoylene urea intermediates.
  3. Acidification: Finally, treatment with hydrochloric acid facilitates the conversion to the desired quinazoline-2,4(1H,3H)-diones .

This method has been optimized for eco-efficiency, allowing for reactions to be conducted in aqueous solutions with minimal waste generation .

Technical Details

The reaction conditions often include temperature control and pH adjustments to maximize yield. For instance, a study reported yields exceeding 90% under optimized conditions when using specific solvents like acetonitrile .

Molecular Structure Analysis

Structure

The molecular formula of 6-Bromoquinazoline-2,4(1H,3H)-dione is C9H6BrN2O2C_9H_6BrN_2O_2, and it features a fused bicyclic structure typical of quinazolines. The presence of the bromine atom significantly influences its reactivity and biological properties.

Data

  • CAS Number: 88145-89-5
  • Molecular Weight: Approximately 243.06 g/mol
  • Melting Point: Reported between 124–127 °C .
Chemical Reactions Analysis

Reactions

6-Bromoquinazoline-2,4(1H,3H)-dione participates in various chemical reactions due to its electrophilic nature. Notably:

  • Nucleophilic Substitution Reactions: The bromine atom can be replaced by nucleophiles in substitution reactions.
  • Condensation Reactions: It can undergo condensation with amines or alcohols to form more complex structures.

Technical Details

Reactions involving this compound are often monitored using techniques such as nuclear magnetic resonance (NMR) spectroscopy or liquid chromatography-mass spectrometry (LC-MS) to ensure purity and yield .

Mechanism of Action

Process

The mechanism of action of 6-Bromoquinazoline-2,4(1H,3H)-dione in biological systems often involves interaction with specific enzymes or receptors. For example:

  • Inhibition of Enzyme Activity: It has been studied for its potential as an inhibitor of sodium-hydrogen exchanger isoform 1 (NHE-1), which plays a role in various physiological processes .

Data

This compound's inhibitory effects have been characterized through various assays, demonstrating its potential therapeutic applications.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a white to pale yellow solid.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide (DMSO) but less soluble in water.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but should be handled with care due to its irritant properties.
  • Health Hazards: Classified as causing skin irritation and serious eye irritation .
Applications

6-Bromoquinazoline-2,4(1H,3H)-dione is utilized in various scientific fields:

  • Medicinal Chemistry: Its derivatives are explored for their potential as therapeutic agents against cancer and other diseases.
  • Biochemical Research: Used as a tool compound for studying enzyme inhibition mechanisms.

The ongoing research into this compound highlights its versatility and importance in drug discovery and development efforts.

Introduction to Quinazoline-2,4(1H,3H)-dione Derivatives in Medicinal Chemistry

Quinazoline-2,4(1H,3H)-dione represents a privileged scaffold in medicinal chemistry, characterized by a benzopyrimidine core where positions 2 and 4 are functionalized as carbonyl groups. This bicyclic framework exhibits remarkable structural versatility, enabling diverse chemical modifications that modulate its physicochemical properties and biological interactions. The scaffold's inherent dipolar nature, with electron-deficient and electron-rich regions, facilitates targeted interactions with biological macromolecules, particularly enzymes and receptors involved in disease pathogenesis [9]. As a key intermediate, quinazoline-2,4(1H,3H)-dione serves as the synthetic precursor to over 200 naturally occurring alkaloids found in plants like Dichroa febrifuga and microorganisms such as Bacillus cereus, underscoring its biological relevance in nature [1] [9]. The scaffold's stability under various reaction conditions (oxidation, reduction, hydrolysis) and its ability to penetrate biological membranes, including the blood-brain barrier, further enhance its pharmaceutical utility [1] [4].

Significance of Brominated Quinazolinones in Drug Discovery

Structural and Electronic Influence of Bromine Substitution

The introduction of bromine at position 6 of the quinazoline-2,4(1H,3H)-dione scaffold creates a molecule with distinctive chemical properties. 6-Bromoquinazoline-2,4(1H,3H)-dione (CAS: 88145-89-5; C₈H₅BrN₂O₂; MW: 241.04 g/mol) features a bromine atom strategically positioned on the benzenoid ring, imparting substantial electronic effects on the heterocyclic system [3] [6] [7]. Bromine's electron-withdrawing character and enhanced leaving group potential significantly alter electron density distribution, increasing the compound's reactivity towards nucleophilic aromatic substitution compared to non-halogenated analogs. This modification creates a versatile synthetic intermediate where the bromine atom serves as a handle for further functionalization via modern cross-coupling methodologies (e.g., Suzuki, Sonogashira) [9]. Physically, 6-brominated derivatives typically present as white to pale-yellow crystalline solids, stable at ambient temperatures but requiring protection from prolonged light exposure due to potential carbon-bromine bond photolysis [3] [7].

Structure-Activity Relationship (SAR) Contributions

Position-specific bromination profoundly influences biological activity profiles. SAR studies consistently identify positions 6 and 8 on the quinazolinone ring as critical modulators of pharmacological effects [1] [4] [10]. The 6-bromo substitution specifically enhances interactions with hydrophobic enzyme pockets, as evidenced in several therapeutic classes:

Table 1: Position-Specific Effects of Bromine in Quinazolinone SAR

PositionElectronic EffectBiological ConsequenceTherapeutic Application
6 (Benzenoid)Moderate σₚ⁺ withdrawal (σ = 0.23)Enhanced hydrophobic target bindingAnticancer, Antimicrobial
2/4 (Pyrimidinoid)Not applicable for Br substitutionN/AN/A
8 (Benzenoid)Stronger withdrawal than position 6Increased DNA intercalation potentialTopoisomerase inhibition

Bromine's substantial atomic radius (1.85 Å) creates steric constraints that favor selective binding to specific enzyme conformations. This effect is particularly valuable in designing kinase inhibitors where the bromine atom occupies specific hydrophobic regions in the ATP-binding cleft, disrupting catalytic activity [1] [9]. Additionally, the 6-bromo derivative serves as a key precursor for synthesizing complex analogs targeting bacterial gyrase, human topoisomerases, and viral polymerases, where bromine's presence significantly improves binding affinity compared to chloro or fluoro analogs [9].

Synthetic Versatility and Drug Intermediate Applications

6-Bromoquinazoline-2,4(1H,3H)-dione functions as a multifunctional building block in pharmaceutical synthesis. Its synthetic value is demonstrated in two primary pathways:

  • N-Functionalization: Selective alkylation or arylation at N1 or N3 positions using base-mediated reactions with alkyl halides or aryl boronic acids under palladium catalysis [9].
  • Ring Transformation: High-yielding conversion to 2,4-dichloroquinazoline using chlorinating agents (POCl₃, PCl₅), creating a versatile intermediate for nucleophilic displacement [9].

The latter transformation enables sequential substitution, allowing differential functionalization at C2 and C4 positions – a strategy successfully employed in synthesizing α₁-adrenergic antagonists like Prazosin (Minipress®) and Doxazosin (Cardenalin®) [9]. The bromine atom at C6 remains intact during these transformations, permitting late-stage diversification via cross-coupling to introduce complex aryl, heteroaryl, or alkynyl pharmacophores that fine-tune target specificity and ADMET profiles.

Historical Evolution of Quinazoline-2,4(1H,3H)-dione-Based Pharmacophores

Early Synthetic Methodologies and Lead Identification

The journey of quinazoline-2,4(1H,3H)-dione derivatives began with the pioneering work of Griess (1869) and Niementowski (1895), who established foundational synthetic routes:

  • Griess Synthesis: Initial condensation of anthranilic acid with cyanogen derivatives (cyanogen bromide or ethoxycarbonyl isocyanate) followed by cyclization, yielding 2-substituted-4(3H)-quinazolinones [1] [10].
  • Niementowski Synthesis: Thermal condensation of anthranilic acid with amides (particularly formamide) producing 4(3H)-quinazolinones – later optimized using microwave irradiation for enhanced efficiency [1] [4].

Natural product isolation played a pivotal role in validating the scaffold's biological potential. Febrifugine (isolated from Dichroa febrifuga), featuring a 4(3H)-quinazolinone core, demonstrated exceptional antimalarial potency (100-fold greater than quinine against Plasmodium lophurae), though clinical development was hampered by dose-limiting gastrointestinal toxicity [1] [10]. This natural lead compound spurred synthetic efforts to optimize the core structure, with bromination emerging as a strategic modification to enhance target affinity and metabolic stability.

Evolution into Modern Therapeutic Agents

The latter half of the 20th century witnessed systematic exploration of quinazoline-2,4(1H,3H)-dione derivatives, with brominated analogs gaining prominence as synthetic intermediates and bioactive entities. Key milestones include:

  • 1950s-1970s: Exploration of simple quinazolinone derivatives as diuretics and anxiolytics, establishing the scaffold's central nervous system activity.
  • 1980s Breakthrough: Development of 2,4-dichloroquinazoline derivatives as antihypertensives via α₁-adrenergic blockade (Prazosin, 1974; Doxazosin, 1980s) – synthetically accessed from quinazoline-2,4(1H,3H)-dione precursors [9].
  • 1990s Expansion: Discovery of brominated derivatives as phosphodiesterase inhibitors (e.g., Nitraquazone) through targeted screening of substituted quinazolinones [9].
  • 21st Century Innovations: Rational design of 6-bromo-3-heteroarylquinazolin-4(3H)-ones targeting protein kinases, bacterial topoisomerases, and viral polymerases, leveraging bromine's steric and electronic properties for selective inhibition [9].

Table 2: Clinically Developed Agents Derived from Quinazoline-2,4(1H,3H)-dione Intermediates

Drug (Brand)Therapeutic ClassKey Structural FeaturesDerivation Pathway
Prazosin (Minipress®)α₁-Adrenergic antagonist4-Amino-2-chloro-6,7-dimethoxyFrom 6,7-dimethoxy-2,4-dichloroquinazoline
Doxazosin (Cardenalin®)α₁-Adrenergic antagonist4-Amino-2-chloro-6,7-dimethoxy-2-piperazinylSame as Prazosin with extended piperazine
FK 366 (Zenarestat®)Aldose reductase inhibitor4-Oxo-3,4-dihydro with fluorophenylFrom 6-fluoroquinazoline-2,4(1H,3H)-dione
ElinogrelP2Y₁₂ antagonist6-Fluoro-2-(methylthio) with sulfonylureaFrom 6-fluoro-2-thioxo derivative

Contemporary Target Applications

Modern drug discovery exploits 6-bromoquinazoline-2,4(1H,3H)-dione as a critical intermediate for several emerging therapeutic areas:

  • Oncology: Brominated quinazolinones serve as potent inhibitors of receptor tyrosine kinases (EGFR, VEGFR) and checkpoint regulators (PD-1/PD-L1 axis). The 6-bromo derivative enhances π-stacking interactions within kinase ATP-binding pockets while providing a site for attaching solubilizing groups [9].
  • Anti-Infectives: 6-Bromo-3-(arylthio)quinazolin-4(3H)-ones exhibit nanomolar inhibition against DNA gyrase B and HIV reverse transcriptase. Bromine's hydrophobic contact with the gyrase Asp73 residue significantly contributes to binding energy [9].
  • Central Nervous System Agents: Derivatives bearing 6-bromo substitution and N3-arylpiperazine groups show promising activity as 5-HT₁A receptor partial agonists and AChE inhibitors, leveraging bromine's ability to enhance blood-brain barrier penetration [1] [4].

The scaffold has demonstrated remarkable pharmacophoric plasticity, serving as a synthetic linchpin for generating structurally diverse libraries. Recent synthetic innovations include:

  • Transition Metal-Catalyzed Functionalization: Pd(0)-catalyzed Suzuki-Miyaura and Buchwald-Hartwig reactions using 6-bromoquinazoline-2,4(1H,3H)-dione to introduce aryl, heteroaryl, and amino groups at C6 and N positions [9].
  • One-Pot Multicomponent Syntheses: Microwave-assisted tandem reactions combining 6-bromoanthranilic acid derivatives with isocyanates and aldehydes for rapid generation of substituted quinazolinones [1] [8].

Properties

CAS Number

88145-89-5

Product Name

6-Bromoquinazoline-2,4(1H,3H)-dione

IUPAC Name

6-bromo-1H-quinazoline-2,4-dione

Molecular Formula

C8H5BrN2O2

Molecular Weight

241.04 g/mol

InChI

InChI=1S/C8H5BrN2O2/c9-4-1-2-6-5(3-4)7(12)11-8(13)10-6/h1-3H,(H2,10,11,12,13)

InChI Key

JZDVFUAHGLJVQG-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1Br)C(=O)NC(=O)N2

Canonical SMILES

C1=CC2=C(C=C1Br)C(=O)NC(=O)N2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.